![molecular formula C8H15NO4S B14702196 3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid CAS No. 22734-48-1](/img/structure/B14702196.png)
3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of tert-butyloxycarbonyl (Boc) protection for the amino group, which allows for selective reactions at other sites . The protected amino acid can then undergo nucleophilic substitution reactions to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar protection and substitution strategies. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amides, and esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of pharmaceuticals and as a precursor for various chemical syntheses
Mécanisme D'action
The mechanism of action of 3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cysteine: An amino acid with a similar sulfanyl group but a simpler structure.
Penicillamine: A chelating agent with a similar amino and sulfanyl structure used in the treatment of Wilson’s disease and rheumatoid arthritis.
Uniqueness
3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
22734-48-1 |
|---|---|
Formule moléculaire |
C8H15NO4S |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-4(7(10)11)5(2)14-3-6(9)8(12)13/h4-6H,3,9H2,1-2H3,(H,10,11)(H,12,13)/t4?,5?,6-/m0/s1 |
Clé InChI |
UPLONTTVKNUNDF-WRVKLSGPSA-N |
SMILES isomérique |
CC(C(C)SC[C@@H](C(=O)O)N)C(=O)O |
SMILES canonique |
CC(C(C)SCC(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


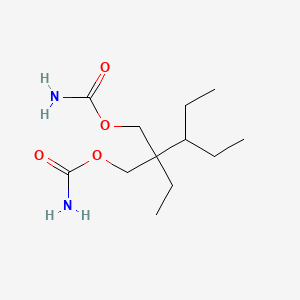
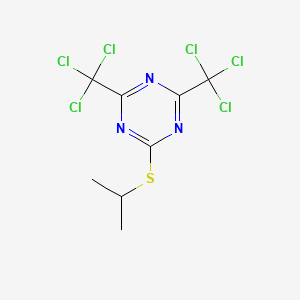
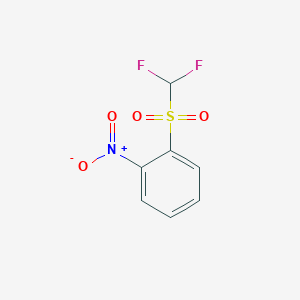
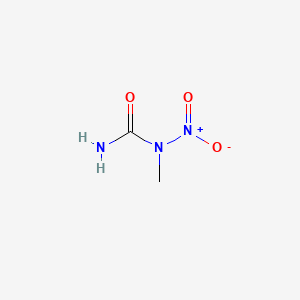



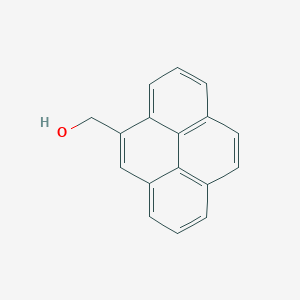
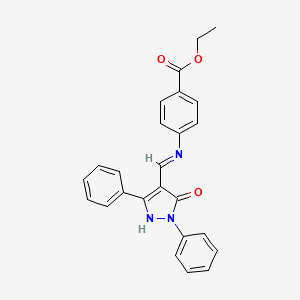
![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)


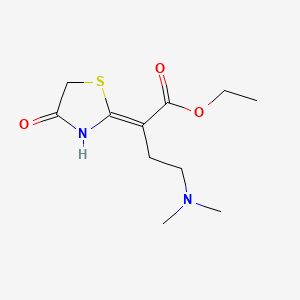
![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)
